molecular formula C10H11NO B1280976 8-Amino-1-tetralone CAS No. 210346-49-9

8-Amino-1-tetralone

Cat. No. B1280976
M. Wt: 161.2 g/mol
InChI Key: FOFIZBDOYSOLKU-UHFFFAOYSA-N
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Description

8-Amino-1-tetralone is a chemical compound that is a derivative of 1-tetralone, a bicyclic structure consisting of a benzene ring fused to a γ-lactone. The amino group at the 8th position introduces additional reactivity and potential for further chemical modifications, which can be exploited in various pharmacological and chemical syntheses.

Synthesis Analysis

The synthesis of 8-Amino-1-tetralone derivatives has been explored in various studies. For instance, the introduction of an amino moiety into the 1-tetralone skeleton has been shown to greatly increase inhibitory potency against reactive oxygen species (ROS) production in stimulated macrophages, as demonstrated by the synthesis of halogenated 1-tetralone or 6-amino-1-tetralone chalcone derivatives . Additionally, the synthesis of 8-Methoxy-1-tetralone, a related compound, has been achieved through a facile synthesis involving bromination, cyclization, decarboxylation, and catalytic hydrogenation, which could be adapted for the synthesis of 8-Amino-1-tetralone .

Molecular Structure Analysis

The molecular structure of 8-Amino-1-tetralone is characterized by the presence of an amino group at the 8th position of the tetralone ring system. This structural feature is crucial for the biological activity of the compound, as seen in the case of 6-amino-1-tetralone chalcone derivatives, where the position of the amino group was found to be significant for ROS inhibitory potency .

Chemical Reactions Analysis

Chemical reactions involving 8-Amino-1-tetralone derivatives are diverse and can lead to various biological activities. For example, 5,8-Disubstituted 1-tetralone Mannich bases, which are structurally related to 8-Amino-1-tetralone, have shown analgesic and tranquilizing activity, with some compounds exhibiting neuroleptic potency and analgesic potency in the morphine range . The presence of the amino group can facilitate reactions such as Mannich base formation, which is relevant for the pharmacological properties of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Amino-1-tetralone derivatives are influenced by the presence of the amino group. This group can affect the compound's solubility, reactivity, and interaction with biological targets. For instance, the introduction of an amino moiety into the 1-tetralone chalcone derivatives has been shown to enhance inhibitory potency, suggesting that the amino group can significantly alter the compound's chemical behavior and interaction with biological systems .

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Summary of Application: 8-Amino-1-tetralone plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
  • Results or Outcomes: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry. It has the potential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

2. Asymmetric Aldol and Mannich Reactions

  • Summary of Application: 8-Amino-1-tetralone can be used to prepare a new type of optically pure primary amino aromatic Tf-amide organocatalyst. This organocatalyst was investigated in the context of asymmetric aldol and Mannich reactions .
  • Results or Outcomes: The asymmetric aldol and Mannich reactions were successfully catalyzed by the new type of optically pure primary amino aromatic Tf-amide organocatalyst prepared from 8-Amino-1-tetralone .

3. Synthesis of Chalcones

  • Summary of Application: The amino moiety at the sixth position of 1-tetralone chalcones, which can be derived from 8-Amino-1-tetralone, plays an important role for greater ROS inhibitory potency .
  • Results or Outcomes: Chalcone derivatives were studied for hepatoprotective ability, and the results were compared with the standard hepatoprotective drug silymarin .

Safety And Hazards

8-Amino-1-tetralone is classified as a hazardous substance. It is toxic if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its dust, vapor, mist, or gas, and to use personal protective equipment when handling it .

Future Directions

Substituted tetralones, like 8-Amino-1-tetralone, have played a substantial role in organic synthesis due to their strong reactivity and suitability as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals along with biological activities . They have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity . Therefore, the future directions of 8-Amino-1-tetralone could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

8-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFIZBDOYSOLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464660
Record name 8-AMINO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1-tetralone

CAS RN

210346-49-9
Record name 8-AMINO-1-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The amide (Intermediate J2, 4.12 g, 20.3 mmol) was heated at 90° C. in 6N HCl (140 mL) for 3 h. The mixture was cooled to rt and Na2CO3 was added in small portions followed by addition of 2N NaOH until the mixture was at pH 8. The aqueous layer was extracted with EtOAc and the organic fractions were combined, washed with brine, dried, filtered and concentrated to give 8-amino-3,4-dihydro-2H-naphthalen-1-one (Intermediate J3) as a dark red solid 1.82 g (56%).
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4.12 g
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140 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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